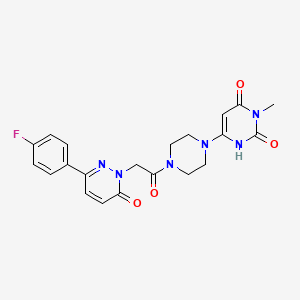
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a compound known for its diverse applications in the fields of chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant bioactivity, making it an area of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves the condensation of appropriate precursor molecules. A common method includes the reaction between a quinazolinone derivative and a thioamide under controlled conditions, often in the presence of a catalyst. The reaction environment, including temperature and pH, is meticulously maintained to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped to handle the specific temperature and pressure requirements of the synthesis process. The choice of solvents, catalysts, and purification methods is optimized for maximum efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The aromatic ring in the compound allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions utilizing reagents like bromine or nitric acid.
Major Products: The major products depend on the specific reactions but can include oxidized derivatives, reduced alcohol forms, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is used as a precursor for the synthesis of more complex molecules
Biology: The compound's bioactivity is of interest in biological studies. It can serve as a model molecule for studying enzyme interactions and inhibition mechanisms, providing insights into biochemical pathways.
Medicine: In the medical field, this compound shows promise in the development of therapeutic agents. Its structure allows it to interact with various biological targets, potentially leading to new treatments for diseases.
Industry: Industrial applications include its use in the synthesis of specialized materials and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action for 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups enable it to form strong bonds with these targets, modulating their activity and leading to the desired biological effects. Key pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives
Thioamide compounds
Phenethyl-substituted molecules
These similar compounds may share some chemical or biological properties, but none exhibit the same comprehensive profile of reactivity and application potential as 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide.
Propriétés
Numéro CAS |
422275-40-9 |
|---|---|
Formule moléculaire |
C22H25N3O2S |
Poids moléculaire |
395.52 |
Nom IUPAC |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H25N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,26)(H,24,28) |
Clé InChI |
NAEOBURDCJPCFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)




![5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2803616.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2803617.png)
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2803618.png)



